N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide
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Overview
Description
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide is a complex organic compound featuring a thiophene ring, a phenyl group, and a sulfonamide group
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives, a key structural component of this compound, have been associated with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxy and propyl groups
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes. Its potential as a therapeutic agent is also being explored.
Medicine: In medicine, this compound may have applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.
Industry: In industry, this compound can be used in the production of materials with specific properties. Its chemical stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-2-phenylethane-1-sulfonamide
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide
Uniqueness: N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide stands out due to its specific structural features, such as the presence of the hydroxy group on the thiophene ring and the phenyl group. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKRWPOVNBNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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